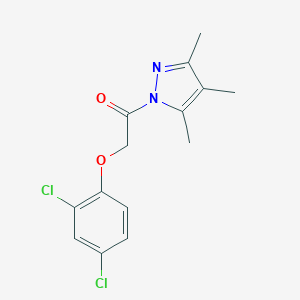
2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether, also known as DPPE, is a chemical compound that has been extensively studied in scientific research. DPPE is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. However, 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether. One area of research could focus on further understanding the mechanism of action of 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether and its potential applications in the treatment of cancer and other diseases. Another area of research could focus on the development of new synthetic methods for 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether and other pyrazole-based compounds. Additionally, further studies could explore the potential toxicity of 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether and its effects on other physiological processes.
Synthesemethoden
The synthesis of 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has been achieved using several methods, including the reaction of 2,4-dichlorophenyl hydrazine with 3,4,5-trimethyl-1H-pyrazole-1-carbaldehyde in the presence of acetic acid. Another method involves the reaction of 2,4-dichlorophenyl hydrazine with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid in the presence of thionyl chloride.
Wissenschaftliche Forschungsanwendungen
2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has been widely studied for its potential applications in scientific research. It has been shown to have anticancer activity, making it a promising candidate for cancer treatment. 2,4-dichlorophenyl 2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl ether has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C14H14Cl2N2O2 |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-8-9(2)17-18(10(8)3)14(19)7-20-13-5-4-11(15)6-12(13)16/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
ADOJKMBAYPCKRO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



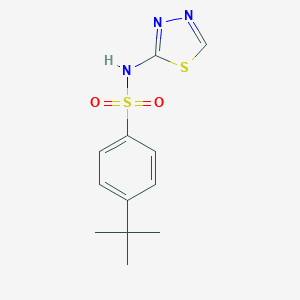
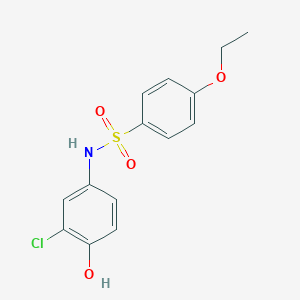
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)
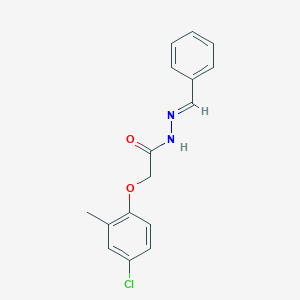
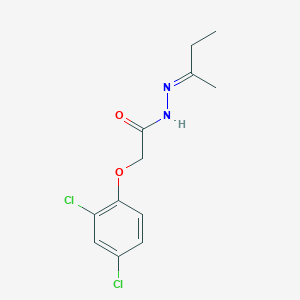
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
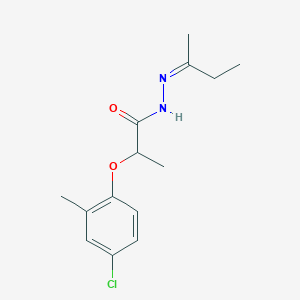

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)